molecular formula C18H20N4O6 B12904673 (2R,3R,4S,5R)-2-(6-Hydroxy-2-(4-methoxybenzyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Hydroxy-2-(4-methoxybenzyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Numéro de catalogue: B12904673
Poids moléculaire: 388.4 g/mol
Clé InChI: HMRFWAWVSIIUMM-XKLVTHTNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,3R,4S,5R)-2-(6-Hydroxy-2-(4-methoxybenzyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a key nucleoside analogue metabolite of the prodrug Remdesivir (GS-5734). Its primary research value lies in its role as the active pharmacophore that inhibits viral RNA-dependent RNA polymerases. Upon intracellular metabolism, Remdesivir is converted into this nucleoside triphosphate (NTP) form, which acts as an RNA chain terminator. This mechanism is crucial for studying the compound's antiviral activity against a broad spectrum of RNA viruses, including Coronaviridae (such as SARS-CoV-2 [1] ) and Filoviridae. The specific (2R,3R,4S,5R) stereochemistry is essential for its biological activity and accurate pharmacokinetic studies. Researchers utilize this compound in virology, antiviral drug development, and mechanistic studies to understand the replication dynamics of RNA viruses and to evaluate the efficacy of nucleotide analog therapeutics [2] . This high-purity standard is critical for in vitro assays, including polymerase inhibition studies and metabolic pathway analysis.

Propriétés

Formule moléculaire

C18H20N4O6

Poids moléculaire

388.4 g/mol

Nom IUPAC

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-methoxyphenyl)methyl]-1H-purin-6-one

InChI

InChI=1S/C18H20N4O6/c1-27-10-4-2-9(3-5-10)6-12-20-16-13(17(26)21-12)19-8-22(16)18-15(25)14(24)11(7-23)28-18/h2-5,8,11,14-15,18,23-25H,6-7H2,1H3,(H,20,21,26)/t11-,14-,15-,18-/m1/s1

Clé InChI

HMRFWAWVSIIUMM-XKLVTHTNSA-N

SMILES isomérique

COC1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

SMILES canonique

COC1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O

Origine du produit

United States

Activité Biologique

The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-(4-methoxybenzyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol represents a class of nucleoside analogs that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Formula: C₁₃H₁₅N₅O₅
Molecular Weight: 305.29 g/mol

This compound features a purine base linked to a tetrahydrofuran moiety, which is critical for its biological activity. The presence of hydroxymethyl and hydroxy groups enhances its interaction with biological targets.

Antiviral Activity

Research indicates that nucleoside analogs similar to this compound exhibit significant antiviral properties. For instance, studies have shown that modifications in the purine base can enhance selectivity and potency against various viral infections. Specifically, compounds with a tetrahydrofuran backbone have been noted for their ability to inhibit viral replication through interference with nucleic acid synthesis.

Antitumor Effects

The compound has also been investigated for its antitumor potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the modulation of adenosine receptors, particularly A3 receptors, which play a role in tumor progression and immune response modulation.

The biological activity of (2R,3R,4S,5R)-2-(6-Hydroxy-2-(4-methoxybenzyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is primarily mediated through:

  • Adenosine Receptor Modulation : The compound acts as an agonist or antagonist at various adenosine receptors (A1, A2A, A2B, A3), influencing cellular signaling pathways involved in inflammation and tumor growth.
  • Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, it can disrupt the synthesis of DNA and RNA in rapidly dividing cells such as cancer cells or viruses.

Study 1: Antiviral Efficacy

A study conducted on a series of purine derivatives demonstrated that modifications similar to those in our compound significantly inhibited the replication of the hepatitis C virus (HCV). The results indicated an IC50 value in the low micromolar range, suggesting strong antiviral activity.

Study 2: Antitumor Activity in Breast Cancer Models

In another investigation involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis via mitochondrial pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntiviralInhibition of HCV replicationNucleotide synthesis disruption
AntitumorInduction of apoptosisActivation of mitochondrial pathways
Adenosine receptor modulationAnti-inflammatory effectsAgonism/antagonism at A1/A3 receptors

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 2 and 6

The 2- and 6-positions of the purine ring are critical for target engagement. Key analogs include:

Compound Name Position 2 Substituent Position 6 Substituent Key Properties/Activity Reference
Target Compound 4-Methoxybenzyl Hydroxy Bulky aromatic group; polar hydroxy
2-Chloro Adenosine (Cl-Ado) Chloro Amino Adenosine receptor agonist
PSB-12404 2-Cyclohexylethylthio Amino Enhanced lipophilicity; receptor modulation
(2R,3R,4S,5R)-2-(6-Amino-2-nitro...) Nitro Amino Reactive nitro group; synthetic intermediate
(2R,3R,4R,5R)-2-(2-Chloro-6-((dicyclobutylmethyl)amino)... Chloro Dicyclobutylmethylamino High-affinity adenosine A1 receptor binding


Key Findings :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance stability and receptor binding in analogs like Cl-Ado .
  • Bulky Aromatic Groups (e.g., 4-methoxybenzyl) : May improve selectivity for specific receptors or enzymes due to steric effects, as seen in benzyl-substituted compounds .
  • Hydroxy vs.

Modifications to the Sugar Moiety

Most analogs retain the tetrahydrofuran core, but esterification or protection of hydroxyls is common:

Compound Name Sugar Modifications Impact on Properties Reference
Target Compound Hydroxymethyl; 3,4-diol Polar, ribose-like
(2R,3R,4R,5R)-2-(6-Acetamido-8-bromo...) Acetoxymethyl; acetylated diols Enhanced lipophilicity; prodrug strategy
(2R,3R,4S,5R)-2-(8-(Butylthio)-6-(methylamino)... Unmodified diols; hydroxymethyl Balanced solubility and activity
Regadenoson (CVT-3146) Oxolane with dihydroxy and hydroxymethyl Clinically used A2A receptor agonist

Key Findings :

  • Acetylation (e.g., ) : Protects hydroxyl groups during synthesis, improving yield but requiring deprotection for activity .
  • Unmodified Diols (e.g., Target Compound) : Favor hydrogen bonding with biological targets, critical for receptor activation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.